An In-depth Technical Guide to 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
An In-depth Technical Guide to 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety considerations for 3-(2-Methyl-1,3-dioxolan-2-yl)aniline, a versatile chemical intermediate. The information is compiled for use in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Chemical Properties
3-(2-Methyl-1,3-dioxolan-2-yl)aniline, with CAS Number 51226-14-3, is an aniline derivative featuring a protected ketone functionality in the form of a methyl-substituted dioxolane ring.[1][2] This structure makes it a valuable building block in multi-step organic synthesis, where the protected ketone can be deprotected under specific conditions after modifications to the aniline moiety.
Table 1: Physicochemical Properties of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
| Property | Value | Source(s) |
| CAS Number | 51226-14-3 | [1][2] |
| Molecular Formula | C₁₀H₁₃NO₂ | [1][2] |
| Molecular Weight | 179.22 g/mol | [1][2] |
| SMILES | CC1(OCCO1)C2=CC(=CC=C2)N | [1] |
| Purity | Min. 95% (typical for commercial grades) | [2] |
Spectroscopic and Analytical Data
Characterization of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline is typically performed using standard spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected data are summarized below.
Table 2: Summary of Spectroscopic Data
| Technique | Description |
| ¹H NMR | Expected signals include aromatic protons from the aniline ring, a singlet for the methyl group, and multiplets for the methylene protons of the dioxolane ring. The amine protons will also be present. |
| ¹³C NMR | Expected signals include distinct peaks for the aromatic carbons, the quaternary carbon of the dioxolane ring, the methyl carbon, and the methylene carbons of the dioxolane. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the molecular weight (179.22) is expected. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands would include N-H stretching for the amine group, C-H stretching for aromatic and aliphatic components, C=C stretching for the aromatic ring, and C-O stretching for the dioxolane ether linkages. |
Experimental Protocols
A. Synthesis of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline
A common synthetic route involves the acid-catalyzed acetalization of 3-aminoacetophenone with ethylene glycol. This reaction protects the ketone group, allowing for subsequent reactions involving the aniline amine group.
Protocol: Acetal Protection of 3-Aminoacetophenone
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Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 3-aminoacetophenone (1 equivalent) in a suitable solvent such as toluene.
-
Addition of Reagents: Add ethylene glycol (1.2-1.5 equivalents) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux. Water generated during the reaction is azeotropically removed and collected in the Dean-Stark trap to drive the reaction to completion.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product via column chromatography on silica gel to yield pure 3-(2-Methyl-1,3-dioxolan-2-yl)aniline.
Caption: Synthetic workflow for 3-(2-Methyl-1,3-dioxolan-2-yl)aniline.
Safety and Handling
3-(2-Methyl-1,3-dioxolan-2-yl)aniline is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[3][4]
GHS Hazard Classification:
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 3 - Toxic if swallowed, in contact with skin, or if inhaled.[3][4]
-
Serious Eye Damage: Category 1 - Causes serious eye damage.[3][4]
-
Skin Sensitization: Category 1 - May cause an allergic skin reaction.[3][4]
-
Germ Cell Mutagenicity: Category 2 - Suspected of causing genetic defects.[3][4]
-
Carcinogenicity: Category 2 - Suspected of causing cancer.[3][4]
-
Specific Target Organ Toxicity (Repeated Exposure): Category 1 - Causes damage to organs (Blood) through prolonged or repeated exposure.[3][4]
-
Aquatic Toxicity: Acute and Chronic Category 1 - Very toxic to aquatic life with long-lasting effects.[3][4]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only outdoors or in a well-ventilated area, preferably within a chemical fume hood.[3][5]
-
Personal Protective Equipment: Wear protective gloves, protective clothing, and tightly fitting safety goggles or a face shield.[3] Respiratory protection may be necessary if vapors or mists are generated.[3]
-
Hygiene: Wash hands thoroughly after handling.[3][5] Do not eat, drink, or smoke when using this product.[3] Contaminated work clothing should not be allowed out of the workplace.[3]
-
Storage: Keep the container tightly closed in a dry, well-ventilated place.[3] Keep away from heat, sparks, open flames, and hot surfaces.[3]
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor.[5] Rinse mouth.[3]
-
If on Skin: Take off immediately all contaminated clothing.[5] Rinse skin with water/shower.[4]
-
If Inhaled: Move person into fresh air. If breathing is difficult, give oxygen.[6]
-
If in Eyes: Rinse cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[4]
Logical Workflow for Quality Control
Ensuring the purity and identity of 3-(2-Methyl-1,3-dioxolan-2-yl)aniline is critical for its use in further applications. A standard quality control workflow is outlined below.
Caption: Standard quality control (QC) workflow for chemical intermediates.
References
- 1. 3-(2-Methyl-1,3-dioxolan-2-yl)aniline | 51226-14-3 | BCA22614 [biosynth.com]
- 2. 3-(2-Methyl-1,3-dioxolan-2-yl)aniline | CymitQuimica [cymitquimica.com]
- 3. geneseo.edu [geneseo.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
